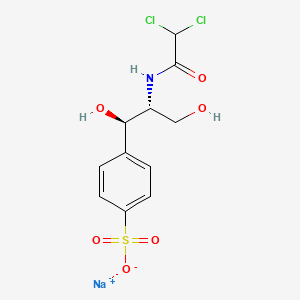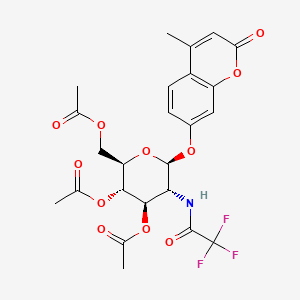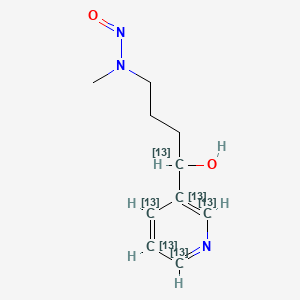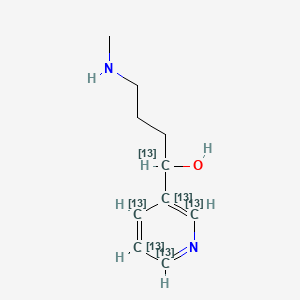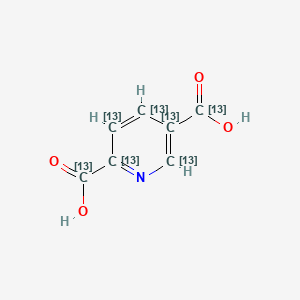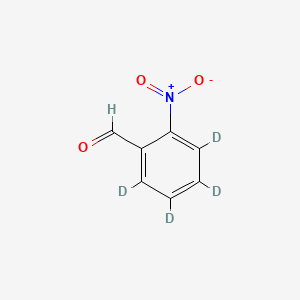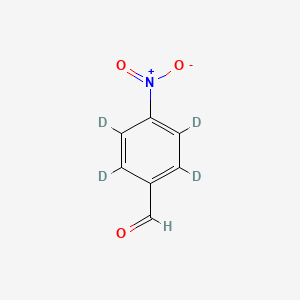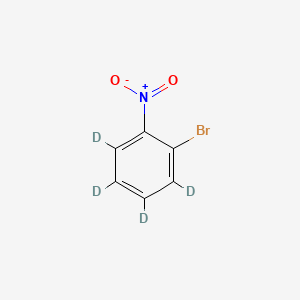
PEG-biotincap-ATB-BMPA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PEG-biotincap-ATB-BMPA is a complex chemical compound used primarily in biochemical research. It is a derivative of polyethylene glycol (PEG) conjugated with biotin and a photoreactive group, ATB-BMPA. This compound is particularly useful in studying protein interactions and functions due to its ability to bind to specific proteins and facilitate their detection and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PEG-biotincap-ATB-BMPA involves multiple steps. Initially, aminated tetraphenylporphyrin (TPP-NH2) is conjugated with carboxylic acid functionalized PEG-biotin (HOOC-PEG-biotin) through EDC coupling chemistry . This reaction typically requires the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
PEG-biotincap-ATB-BMPA undergoes various chemical reactions, including:
Photolabeling: The photoreactive group in this compound allows it to form covalent bonds with target proteins upon exposure to UV light.
Binding Reactions: It binds to glucose transporters in their functional exofacial conformations.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Cytochalasin B: Used to inhibit the binding of this compound to glucose transporters.
UV Light: Required for photolabeling reactions.
Major Products Formed
The major products formed from reactions involving this compound are covalently labeled proteins, which can be analyzed for their functional properties and interactions.
Scientific Research Applications
PEG-biotincap-ATB-BMPA has a wide range of applications in scientific research:
Biochemistry: Used to study protein-protein interactions and protein functions through photolabeling techniques.
Cell Biology: Facilitates the study of glucose transporters and their conformational states.
Medicine: Employed in drug delivery systems to target specific proteins and enhance therapeutic efficacy.
Mechanism of Action
PEG-biotincap-ATB-BMPA exerts its effects through its ability to bind to specific proteins and form covalent bonds upon exposure to UV light. The biotin moiety allows for easy detection and purification of the labeled proteins using streptavidin-based methods. The photoreactive group, ATB-BMPA, facilitates the formation of covalent bonds with target proteins, enabling the study of their interactions and functions .
Comparison with Similar Compounds
Similar Compounds
ATB-BMPA: A photoreactive compound used for labeling proteins but lacks the PEG and biotin components.
PEG-biotin: A simpler compound used for protein labeling but without the photoreactive group.
Uniqueness
PEG-biotincap-ATB-BMPA is unique due to its combination of PEG, biotin, and a photoreactive group. This allows it to not only bind to specific proteins but also facilitate their detection and analysis through photolabeling. This multifunctionality makes it a valuable tool in biochemical research and various scientific applications .
Properties
IUPAC Name |
N-[1,3-bis[[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy]propan-2-yl]-2-[2-[2-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H70F3N7O19S/c47-46(48,49)45(55-56-45)24-9-10-26(41(65)52-25(21-72-39-29(19-57)74-42(66)37(63)35(39)61)22-73-40-30(20-58)75-43(67)38(64)36(40)62)28(18-24)71-17-16-70-15-14-69-13-12-51-33(60)7-2-1-5-11-50-32(59)8-4-3-6-31-34-27(23-76-31)53-44(68)54-34/h9-10,18,25,27,29-31,34-40,42-43,57-58,61-64,66-67H,1-8,11-17,19-23H2,(H,50,59)(H,51,60)(H,52,65)(H2,53,54,68)/t25?,27?,29-,30-,31?,34?,35-,36-,37+,38+,39-,40-,42?,43?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPBPDOPZPGXFE-IUMQPKKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)NC(COC5C(OC(C(C5O)O)O)CO)COC6C(OC(C(C6O)O)O)CO)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)NC(CO[C@@H]5[C@H](OC([C@H]([C@H]5O)O)O)CO)CO[C@@H]6[C@H](OC([C@H]([C@H]6O)O)O)CO)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H70F3N7O19S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747151 |
Source


|
| Record name | PUBCHEM_71314004 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1114.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207971-25-3 |
Source


|
| Record name | PUBCHEM_71314004 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
